benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a benzyl group, a chlorophenyl group, and a pyrimido[1,2-g]purin scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, dimethylamine, and various purine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining 4-chlorobenzaldehyde with dimethylamine to form an intermediate.
Cyclization: Formation of the pyrimido[1,2-g]purin scaffold through cyclization reactions.
Esterification: Introduction of the benzyl acetate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may enable it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Benzyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Uniqueness
The uniqueness of benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24ClN5O4 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-8-18(26)9-11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
HDQFQLAMFINAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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